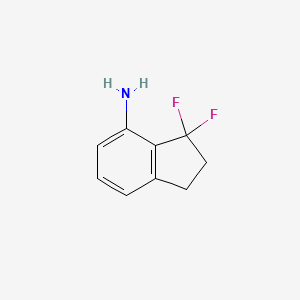

3,3-Difluoro-2,3-dihydro-1H-inden-4-amine

Description

Significance of Indane Ring Systems in Organic Chemistry

The indane structure, which consists of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, provides a rigid and well-defined three-dimensional scaffold. acs.org This conformational rigidity is highly advantageous in fields like drug design, as it can help to lock a molecule into a bioactive conformation, potentially increasing its affinity for a biological target. mdpi.com The indane framework is a key component in several approved pharmaceuticals, including the HIV protease inhibitor Indinavir and the Alzheimer's drug donepezil, highlighting its importance as a "privileged structure" in medicinal chemistry. acs.org

Beyond pharmaceuticals, the indane ring system serves as a valuable model for studying the mechanisms of fundamental organic reactions, such as Friedel-Crafts alkylation and acylation, due to the influence of the fused aliphatic ring on the reactivity and regioselectivity of the aromatic ring. mdpi.com The ability to introduce a wide variety of substituents onto both the aromatic and aliphatic portions of the scaffold allows for extensive structure-activity relationship (SAR) studies. acs.org

Role of Fluorine Substitution in Enhancing Chemical Reactivity and Stability

The introduction of fluorine into organic molecules imparts profound changes in their physical and chemical properties. Fluorine is the most electronegative element, and its small size allows it to act as a bioisostere of a hydrogen atom, yet with vastly different electronic characteristics. google.comgoogle.com

Key effects of fluorine substitution include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450. This can block undesirable metabolism at a specific site on a drug candidate, increasing its half-life. google.com

Binding Affinity: The high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups and enable favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with target proteins. google.com

Chemical Reactivity: Fluorine's powerful electron-withdrawing inductive effect can significantly influence a molecule's reactivity. For instance, in nucleophilic aromatic substitution reactions, a fluorine substituent can stabilize the negatively charged intermediate (a Meisenheimer complex), thereby lowering the activation energy and increasing the reaction rate, even though fluoride (B91410) is typically a poor leaving group. researchgate.net The presence of a gem-difluoro group (two fluorine atoms on the same carbon) is a common motif used to replace a carbonyl group or to modulate the properties of adjacent functional groups.

Overview of Difluorinated Dihydroindene Derivatives as Synthetic Intermediates

The compound 3,3-Difluoro-2,3-dihydro-1H-inden-4-amine is a specialized synthetic intermediate that combines the features of the indane scaffold, a gem-difluoro functional group, and a reactive primary amine. While direct synthetic routes to this specific molecule are not widely reported in public literature, its structure suggests a logical synthetic pathway proceeding through a key precursor: a difluorinated indanone.

The synthesis of such precursors is an active area of research. One prominent strategy involves the catalytic stereoselective fluorination of an indanone derivative. For example, a tandem Nazarov cyclization followed by an electrophilic fluorination trapping step can produce highly substituted fluorine-containing 1-indanones. This reaction, catalyzed by a Copper(II) complex in the presence of an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI), creates two new stereocenters with high diastereoselectivity. acs.orgresearchgate.net

The research by Ma et al. provides detailed findings on this transformation, showcasing its effectiveness across various substrates. The results demonstrate the synthesis of a range of fluorinated indanone derivatives, which are the essential precursors for compounds like this compound.

| Substrate (Ketoester) | Product | Yield (%) | Diastereomeric Ratio (trans/cis) |

|---|---|---|---|

| Methyl 2-(1-phenylpropylidene)-3-oxobutanoate | Fluorinated Indanone Derivative 2a | 72 | 15/1 |

| Methyl 2-(1-(4-methylphenyl)propylidene)-3-oxobutanoate | Fluorinated Indanone Derivative 2b | 70 | 14/1 |

| Methyl 2-(1-(4-methoxyphenyl)propylidene)-3-oxobutanoate | Fluorinated Indanone Derivative 2c | 75 | 16/1 |

| Methyl 2-(1-(4-chlorophenyl)propylidene)-3-oxobutanoate | Fluorinated Indanone Derivative 2d | 68 | 12/1 |

| Methyl 2-cinnamylidene-3-oxobutanoate | Fluorinated Indanone Derivative 2h | 81 | 49/1 |

Once the fluorinated indanone core is synthesized, subsequent standard chemical transformations, such as the introduction of a nitro group onto the aromatic ring followed by its reduction, would yield the target amine, this compound. This final product serves as a versatile building block, where the primary amine provides a reactive handle for constructing larger, more complex molecules for pharmaceutical or material science applications, analogous to how non-fluorinated 4-aminoindan is used. sigmaaldrich.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9F2N |

|---|---|

Molecular Weight |

169.17 g/mol |

IUPAC Name |

3,3-difluoro-1,2-dihydroinden-4-amine |

InChI |

InChI=1S/C9H9F2N/c10-9(11)5-4-6-2-1-3-7(12)8(6)9/h1-3H,4-5,12H2 |

InChI Key |

OVHJEOJFGQXGLY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=C1C=CC=C2N)(F)F |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 3,3 Difluoro 2,3 Dihydro 1h Inden 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework and for probing the local electronic environment of specific nuclei within a molecule. For 3,3-Difluoro-2,3-dihydro-1H-inden-4-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, provides a complete picture of its molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to reveal distinct signals for the aromatic, benzylic, methylene (B1212753), and amine protons. The aromatic region will be influenced by the electron-donating amine group. The protons on the five-membered ring will exhibit complex splitting patterns due to geminal and vicinal couplings, including coupling to the fluorine atoms. The amine protons often appear as a broad signal, the chemical shift of which can be concentration and solvent dependent. libretexts.org

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J in Hz) |

| H-7 | 6.9 - 7.2 | d | ~ 7.5 |

| H-6 | 6.6 - 6.9 | t | ~ 7.5 |

| H-5 | 6.5 - 6.8 | d | ~ 7.5 |

| NH₂ | 3.5 - 5.0 | br s | - |

| H-1 | 4.2 - 4.5 | t | ~ 7.0 |

| H-2 | 2.5 - 2.9 | m | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignment

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon attached to the two fluorine atoms (C-3) will show a characteristic triplet due to one-bond C-F coupling. The aromatic carbons will have shifts influenced by the amine substituent, and the aliphatic carbons will appear in the upfield region.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-7a | 145 - 150 | s |

| C-4 | 140 - 145 | s |

| C-3a | 130 - 135 | t (small) |

| C-6 | 125 - 130 | s |

| C-5 | 115 - 120 | s |

| C-7 | 110 - 115 | s |

| C-3 | 115 - 125 | t |

| C-1 | 50 - 55 | t (small) |

| C-2 | 35 - 40 | t (small) |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Difluorinated Centers

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine nuclei. caspre.ca For this compound, a single resonance is expected for the two equivalent fluorine atoms at the C-3 position. This signal would likely be a triplet due to coupling with the two adjacent methylene protons at the C-2 position. The chemical shift will be indicative of the geminal difluoroalkyl environment. The use of ¹⁹F NMR is crucial for confirming the presence and electronic environment of the fluorine substituents. computabio.comwpmucdn.com

Two-Dimensional NMR Techniques for Structural Elucidation

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the aromatic protons (H-5, H-6, H-7) and between the aliphatic protons on the five-membered ring (H-1 and H-2).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to unambiguously assign the proton signal corresponding to each carbon signal, for example, linking the aliphatic proton signals to their respective carbon signals (C-1, C-2).

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. princeton.edu For this compound, the key functional groups are the primary aromatic amine, the C-F bonds, and the aromatic ring.

Characteristic Absorption Bands of the Amine and Fluorine Groups

The IR and Raman spectra are expected to show characteristic bands that confirm the presence of the amine and difluoro groups.

Amine Group (NH₂): Primary amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations. wpmucdn.comorgchemboulder.com An N-H bending (scissoring) vibration is expected around 1580-1650 cm⁻¹. orgchemboulder.com A broad N-H wagging band may also be observed in the range of 650-900 cm⁻¹. libretexts.org The interaction of aromatic amines with surfaces can be particularly well-studied with Raman spectroscopy, where the NH₂ wagging mode is sensitive to such interactions. acs.org

Fluorine Groups (C-F): The C-F stretching vibrations typically give rise to strong absorptions in the IR spectrum in the region of 1000-1400 cm⁻¹. Due to the presence of two fluorine atoms on the same carbon, these bands are expected to be intense.

Predicted Vibrational Spectroscopy Data

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H (amine) | Asymmetric Stretch | ~ 3450 | Medium | Medium |

| N-H (amine) | Symmetric Stretch | ~ 3350 | Medium | Medium |

| C-H (aromatic) | Stretch | 3000 - 3100 | Medium-Weak | Strong |

| C-H (aliphatic) | Stretch | 2850 - 3000 | Medium | Medium |

| N-H (amine) | Bend (Scissoring) | 1600 - 1640 | Medium-Strong | Weak |

| C=C (aromatic) | Stretch | 1450 - 1600 | Medium-Strong | Strong |

| C-F | Stretch | 1000 - 1200 | Strong | Weak |

| N-H (amine) | Wag | 650 - 900 | Broad, Medium | Weak |

Conformational Analysis via Vibrational Modes

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for investigating the conformational landscape of a molecule. The various possible spatial arrangements of atoms, or conformers, arise from the rotation around single bonds. Each conformer has a unique set of vibrational modes, which correspond to the stretching, bending, and twisting of its chemical bonds.

By analyzing the vibrational spectra, specific absorption bands can be assigned to particular motions within the molecule. Theoretical calculations, often employing Density Functional Theory (DFT), are typically used in conjunction with experimental data to predict the vibrational frequencies for different stable conformers. arxiv.orgdtic.milnih.goviu.edu.samdpi.com A comparison between the calculated and observed spectra can help to identify the predominant conformation of the molecule under the experimental conditions. For this compound, key vibrational modes of interest would include the N-H stretches of the amine group, C-F stretches of the difluorinated carbon, and various vibrations of the indane ring system. The positions and intensities of these bands would be sensitive to the puckering of the five-membered ring and the orientation of the amino group relative to the aromatic ring.

Table 1: Hypothetical Vibrational Modes for Conformational Analysis of this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Conformation A | Conformation B |

| N-H Symmetric Stretch | 3300-3500 | Predicted Frequency | Predicted Frequency |

| N-H Asymmetric Stretch | 3300-3500 | Predicted Frequency | Predicted Frequency |

| Aromatic C-H Stretch | 3000-3100 | Predicted Frequency | Predicted Frequency |

| Aliphatic C-H Stretch | 2800-3000 | Predicted Frequency | Predicted Frequency |

| C-F Symmetric Stretch | 1000-1100 | Predicted Frequency | Predicted Frequency |

| C-F Asymmetric Stretch | 1100-1200 | Predicted Frequency | Predicted Frequency |

| C-N Stretch | 1250-1350 | Predicted Frequency | Predicted Frequency |

| Ring Puckering | < 400 | Predicted Frequency | Predicted Frequency |

Note: This table is illustrative and contains no experimental data. The "Predicted Frequency" would be determined through computational chemistry methods.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million. This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₉H₉F₂N), the expected monoisotopic mass is 169.07031 Da. uni.lu In HRMS, the protonated molecule, [M+H]⁺, would be observed at an m/z of 170.07759. uni.lu The high accuracy of this measurement would allow for its differentiation from other ions with the same nominal mass but different elemental compositions.

Table 2: Predicted HRMS Data for this compound Adducts

| Adduct | Mass-to-Charge Ratio (m/z) |

| [M+H]⁺ | 170.07759 |

| [M+Na]⁺ | 192.05953 |

| [M-H]⁻ | 168.06303 |

| [M]⁺ | 169.06976 |

Source: Predicted data from PubChem. uni.lu

Fragmentation Patterns and Structural Information

In a mass spectrometer, the molecular ion can be induced to break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that is characteristic of the molecule's structure. The fragmentation of amines is well-documented and often involves cleavage of the carbon-carbon bond alpha to the nitrogen atom. For this compound, key fragmentation pathways would likely involve the loss of the amino group, cleavage of the five-membered ring, and potentially the elimination of HF. Analyzing these fragmentation patterns would help to confirm the connectivity of the atoms within the molecule.

Table 3: Plausible Mass Spectrometry Fragmentation of this compound

| Fragment Ion | Proposed Structure | Mass-to-Charge Ratio (m/z) |

| [M-NH₂]⁺ | C₉H₇F₂⁺ | 153.05 |

| [M-HF]⁺ | C₉H₈FN⁺ | 150.06 |

| [M-C₂H₄]⁺ | C₇H₅F₂N⁺ | 141.04 |

Note: This table is based on general fragmentation principles and does not represent experimental data for the target compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the positions of individual atoms can be determined with high precision.

Molecular Geometry and Bond Parameters

A successful crystallographic analysis of this compound would yield a wealth of information about its molecular geometry. This includes precise bond lengths, bond angles, and torsion angles. For instance, the C-F, C-N, and various C-C bond lengths could be determined with high accuracy. The bond angles would reveal the geometry around each atom, including the tetrahedral nature of the sp³ carbons and the trigonal planar geometry of the sp² carbons in the aromatic ring. Torsion angles would define the conformation of the five-membered ring and the orientation of the substituents.

Table 4: Representative Bond Parameters from X-ray Crystallography

| Bond/Angle | Expected Value |

| C-F Bond Length | ~1.35 Å |

| C-N Bond Length | ~1.47 Å |

| Aromatic C-C Bond Length | ~1.39 Å |

| F-C-F Bond Angle | ~109.5° |

| C-N-H Bond Angle | ~109.5° |

Note: This table provides typical values for these types of bonds and angles and is not based on experimental data for the target compound.

Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This packing is governed by intermolecular interactions such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. In the case of this compound, the primary amino group is a hydrogen bond donor, and the fluorine atoms can act as weak hydrogen bond acceptors. Therefore, N-H···N or N-H···F hydrogen bonds would be expected to play a significant role in the crystal packing. The aromatic rings could also participate in π-π stacking interactions. Understanding these interactions is crucial for explaining the physical properties of the solid material, such as its melting point and solubility.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed examination of molecular structures and energies.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. For 3,3-Difluoro-2,3-dihydro-1H-inden-4-amine, DFT calculations, often employing a basis set like B3LYP/6-31G(d,p), are used to determine its most stable three-dimensional arrangement, known as geometry optimization. This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

The electronic structure, including the distribution of electron density and the energies of molecular orbitals, is also elucidated through DFT. These calculations reveal how the introduction of the two fluorine atoms at the C3 position and the amine group at the C4 position influences the electronic environment of the indane core.

Ab initio methods, Latin for "from the beginning," are quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without the use of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchy of accuracy. For a molecule like this compound, these high-accuracy calculations can be used to refine the results obtained from DFT, providing benchmark values for energies and molecular properties. While computationally more demanding, they offer a deeper level of theoretical understanding.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The HOMO represents the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energies of these orbitals and the HOMO-LUMO energy gap are key indicators of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the presence of the electron-withdrawing fluorine atoms and the electron-donating amine group significantly influences these orbital energies.

Table 1: Calculated Frontier Molecular Orbital Energies (Note: The following data is illustrative and would be derived from specific computational chemistry studies.)

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -0.9 |

The FMO analysis helps predict how this compound will interact with other chemical species. The location of the HOMO and LUMO on the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The calculated HOMO-LUMO gap provides a quantitative measure of the molecule's stability.

Molecular Electrostatic Potential (MESP) Surfaces

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. It maps the electrostatic potential onto the electron density surface. Different colors are used to represent different potential values; typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MESP surface would likely show a region of high electron density (red) around the nitrogen atom of the amine group due to the lone pair of electrons. The fluorine atoms, being highly electronegative, would also create regions of negative potential. Conversely, the hydrogen atoms of the amine group and the aromatic ring would likely exhibit positive potential (blue). This visualization provides an intuitive understanding of where the molecule is most likely to engage in electrostatic interactions.

Identification of Electrophilic and Nucleophilic Regions

The reactivity of a molecule is largely governed by the distribution of electron density across its structure. Two key concepts used to identify reactive sites are Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) theory.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution of a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show a high electron density (represented by red and yellow colors) around the nitrogen atom of the amine group due to the lone pair of electrons, making it a primary nucleophilic site. Conversely, the highly electronegative fluorine atoms would draw electron density away from the adjacent carbon atom (C3) and the hydrogen atoms of the amine group, creating electron-deficient regions (represented by blue colors) that are susceptible to electrophilic attack. The aromatic ring would exhibit a complex potential, with the pi-electron cloud generally being a region of negative potential.

Frontier Molecular Orbital (FMO) Theory: FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict reactivity. wikipedia.org The HOMO represents the orbital from which the molecule is most likely to donate electrons (nucleophilic character), while the LUMO is the orbital most likely to accept electrons (electrophilic character).

In a hypothetical FMO analysis of this compound, the HOMO is expected to be localized primarily on the amino group and the aromatic ring, indicating these are the centers of nucleophilicity. The LUMO, in contrast, would likely be distributed over the difluorinated carbon and the aromatic system, suggesting these areas are the most electrophilic. The energy gap between the HOMO and LUMO is also a critical parameter, with a smaller gap generally implying higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: These values are illustrative and based on typical DFT calculations for similar molecules.)

| Orbital | Energy (eV) | Primary Localization |

| HOMO | -5.8 | Amine Nitrogen, Aromatic Ring |

| LUMO | -0.9 | Difluorinated Carbon, Aromatic Ring |

| HOMO-LUMO Gap | 4.9 | - |

Insights into Intermolecular Interactions

The amine group in this compound is capable of forming hydrogen bonds, acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the nitrogen lone pair). The fluorine atoms can also participate in weaker hydrogen bonding and other dipole-dipole interactions. Computational models can simulate these interactions to predict how the molecules would arrange themselves in a condensed phase, which is crucial for understanding physical properties like boiling point and solubility.

Computational Prediction of Spectroscopic Parameters

Computational methods are highly effective at predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound or to interpret experimental spectra. nih.gov

Simulated NMR Spectra for Comparison with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.govgithub.io

For this compound, a simulated ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the protons of the methylene (B1212753) groups in the five-membered ring, and the protons of the amine group. Similarly, a simulated ¹³C NMR spectrum would predict the chemical shifts for each unique carbon atom. The presence of the electron-withdrawing fluorine atoms would significantly influence the chemical shifts of nearby carbon and hydrogen atoms, causing them to appear at a higher frequency (downfield) in the spectrum.

Table 2: Hypothetical Calculated ¹³C NMR Chemical Shifts for this compound (Note: These values are illustrative and based on typical DFT calculations for similar molecules.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 45.2 |

| C2 | 35.8 |

| C3 | 120.5 (t, J=245 Hz) |

| C4 | 140.1 |

| C5 | 118.9 |

| C6 | 127.3 |

| C7 | 122.6 |

| C7a | 148.2 |

| C3a | 135.4 |

Calculated Vibrational Frequencies and Electronic Transitions

Computational chemistry can also predict the vibrational frequencies that correspond to the infrared (IR) and Raman spectra of a molecule. researchgate.netdtic.mil These calculations help in assigning the various peaks in an experimental spectrum to specific molecular motions, such as stretching and bending of bonds. For this compound, characteristic vibrational modes would include N-H stretching, C-F stretching, and aromatic C-H stretching.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transitions of a molecule, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. This allows for the prediction of the wavelengths of maximum absorption (λ_max), providing insight into the electronic structure and color properties of the compound.

Table 3: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups (Note: These values are illustrative and based on typical DFT calculations for similar molecules.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch | 3450, 3360 |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 2950-2850 |

| C-F Stretch | 1150, 1100 |

| Aromatic C=C Stretch | 1600-1450 |

Chirality and Stereochemistry of Indane Amines

Enantiomeric and Diastereomeric Forms of 3,3-Difluoro-2,3-dihydro-1H-inden-4-amine

The molecular structure of this compound possesses a single stereocenter at the carbon atom bearing the amino group (C4). Consequently, the compound can exist as a pair of enantiomers: (R)-3,3-Difluoro-2,3-dihydro-1H-inden-4-amine and (S)-3,3-Difluoro-2,3-dihydro-1H-inden-4-amine. These enantiomers are non-superimposable mirror images of each other and are expected to exhibit identical physical and chemical properties in an achiral environment. However, their interactions with other chiral molecules, such as biological receptors or chiral stationary phases in chromatography, will differ.

While the molecule itself does not possess a second chiral center, the potential for diastereomers arises during synthetic procedures or through derivatization with a chiral reagent. For instance, if a chiral acid is used to form a salt with the racemic amine, a pair of diastereomeric salts will be generated. These diastereomers, having different physical properties like solubility, can be separated by conventional techniques such as crystallization.

Table 1: Possible Stereoisomers of this compound

| Stereoisomer | Configuration at C4 | Relationship |

| Enantiomer 1 | R | Enantiomers |

| Enantiomer 2 | S | Enantiomers |

Methods for Enantiomeric Excess Determination

The quantification of the enantiomeric purity, or enantiomeric excess (ee), of a sample of this compound is crucial for understanding its properties and for applications where a single enantiomer is desired. Several analytical techniques are available for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for the separation and quantification of enantiomers. These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For amino compounds like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. The separation can be optimized by varying the mobile phase composition, temperature, and flow rate. In some cases, derivatization of the amine with a suitable achiral reagent can improve the separation on a chiral column.

SFC, which uses a supercritical fluid like carbon dioxide as the main component of the mobile phase, can offer advantages over HPLC in terms of speed and reduced solvent consumption. The principles of chiral recognition are similar to HPLC, relying on the formation of transient diastereomeric complexes between the enantiomers and the CSP.

Chiral NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to determine the enantiomeric excess of chiral amines. This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).

A chiral solvating agent forms diastereomeric complexes with the enantiomers in solution, which can lead to separate signals in the NMR spectrum for the corresponding protons or other nuclei. The integration of these signals allows for the calculation of the enantiomeric ratio.

Alternatively, a chiral derivatizing agent reacts with the chiral amine to form a pair of diastereomers. These diastereomers have distinct NMR spectra, and the relative amounts of each can be determined by integrating the signals of specific, well-resolved protons.

Stereochemical Control in Synthesis

The synthesis of enantiomerically enriched or pure this compound requires a strategy that introduces the desired stereochemistry at the C4 position. Several approaches can be envisioned:

Chiral Resolution: This classic method involves the separation of a racemic mixture. The racemic amine can be reacted with a chiral resolving agent, such as a chiral acid (e.g., tartaric acid or mandelic acid), to form a pair of diastereomeric salts. Due to their different physical properties, these salts can often be separated by fractional crystallization. The desired enantiomer can then be liberated from the salt by treatment with a base.

Asymmetric Synthesis: A more elegant and efficient approach is to directly synthesize the desired enantiomer. This can be achieved through various asymmetric synthesis strategies. For instance, the reduction of a corresponding prochiral imine or oxime precursor using a chiral reducing agent or a catalyst in the presence of a chiral ligand could lead to the formation of one enantiomer in excess.

Chiral Pool Synthesis: It may be possible to synthesize the target molecule from a readily available chiral starting material (a member of the "chiral pool"). This approach would involve a series of chemical transformations that transfer the stereochemistry of the starting material to the final product.

While specific synthetic routes for the enantioselective synthesis of this compound are not extensively documented in publicly available literature, general methods for the asymmetric synthesis of related fluorinated amines and aminoindanes provide a strong foundation for developing such protocols.

Configurational Stability and Racemization Studies

The configurational stability of the chiral center in this compound is a critical parameter, especially for applications where the enantiomeric purity must be maintained over time. Racemization, the process by which an enantiomerically enriched sample converts into a racemic mixture, can occur under certain conditions, such as elevated temperatures or in the presence of acids or bases.

For 1-aminoindane and its derivatives, racemization can proceed through the formation of a planar, achiral intermediate or transition state. The presence of the gem-difluoro group at the C3 position could potentially influence the rate of racemization. The strong electron-withdrawing nature of the fluorine atoms might affect the acidity of the benzylic proton at C1 and the stability of any charged intermediates, thereby impacting the racemization barrier.

Systematic studies would be required to determine the configurational stability of the enantiomers of this compound under various conditions. Such studies would involve monitoring the enantiomeric excess of a sample over time at different temperatures and in different solvents or pH environments. This data is essential for establishing appropriate storage and handling conditions to preserve the enantiomeric integrity of the compound.

Future Directions in Fundamental Chemical Research of Difluorinated Indane Amines

Development of Novel Synthetic Routes to Access Diverse Derivatives

The future development of derivatives based on the 3,3-difluoro-2,3-dihydro-1H-inden-4-amine core hinges on the creation of versatile and efficient synthetic methodologies. Current approaches to gem-difluorinated cyclic systems often involve multi-step sequences that can be arduous and limited in scope. Future research will likely focus on more direct and modular strategies.

A primary area of investigation will be the late-stage functionalization of the indane scaffold. For instance, methods for the direct C-H functionalization of the aromatic ring would allow for the introduction of a wide array of substituents, enabling the rapid generation of a library of analogues. Palladium-catalyzed C-H/N-H coupling has been successfully used to synthesize 3,3-difluoroindolines from 2,2-difluoro-2-phenylethan-1-amines, suggesting that similar catalytic systems could be adapted for the functionalization of the pre-formed difluoroindane ring. researchgate.net

Furthermore, the development of novel fluorination techniques will be crucial. While electrophilic fluorinating agents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) are commonly used, their application to complex substrates can be challenging. mdpi.com Research into milder and more selective fluorination methods, potentially involving transition metal catalysis or photoredox catalysis, could provide more efficient access to the 3,3-difluoroindane core. nih.gov An emerging area of interest is electrochemical defluorinative alkylation, which offers a new pathway for the synthesis of functionalized gem-difluoroalkenes and could potentially be adapted for the synthesis of difluoroindanes. rsc.org

The amine functional group at the 4-position serves as a key handle for diversification. Future synthetic efforts will undoubtedly explore its elaboration into a variety of functional groups, such as amides, sulfonamides, and ureas, through well-established chemical transformations. These derivatives would be essential for probing structure-activity relationships in various applications.

Investigation of Advanced Catalytic Applications (non-biological)

The unique electronic and steric properties of the this compound scaffold make it an intriguing candidate for applications in non-biological catalysis. The presence of the gem-difluoro group can significantly alter the acidity of adjacent protons and the electronic nature of the aromatic ring, which could be harnessed in catalyst design.

One promising avenue is the use of its chiral derivatives as ligands in asymmetric catalysis. The rigid indane framework, combined with the stereogenic center that would be created upon resolution or asymmetric synthesis, could lead to highly effective chiral ligands for a range of transition metal-catalyzed reactions. The fluorine atoms could impart unique electronic properties to the metal center, potentially leading to enhanced reactivity and selectivity. Research in this area would involve the synthesis of various phosphine, amine, or N-heterocyclic carbene derivatives of this compound and their evaluation in benchmark asymmetric transformations.

Additionally, the amine functionality itself could be employed in organocatalysis. Protonated chiral amines are known to catalyze a variety of reactions, and the specific steric and electronic environment created by the difluoroindane backbone could lead to novel reactivity or selectivity.

Exploration of Material Science Applications (e.g., polymer chemistry, functional materials)

The incorporation of fluorine into polymers is a well-established strategy for enhancing their thermal stability, chemical resistance, and for tuning their optical and dielectric properties. nih.gov The this compound, as a difluorinated diamine monomer (after introduction of a second amine group or by using it as a mono-functional end-capper), could be a valuable building block for high-performance polymers.

A key area of exploration would be the synthesis of novel fluorinated polyimides. nih.gov Polyimides are known for their exceptional thermal and mechanical properties, and the introduction of fluorine can lower their dielectric constant and improve their optical transparency, making them suitable for applications in microelectronics and flexible displays. nih.govmdpi.com The rigid and non-planar structure of the difluoroindane unit could disrupt polymer chain packing, leading to increased free volume and further reduction in the dielectric constant. nih.gov Research in this area would involve the polymerization of difluorinated indane diamine monomers with various dianhydrides and the characterization of the resulting polyimides' thermal, mechanical, and dielectric properties. mdpi.comclemson.eduacs.org

The table below illustrates the potential impact of fluorination on the properties of polyimides, based on data for existing fluorinated monomers.

| Monomer Structure | Polymer Type | Dielectric Constant (Dk) | Optical Transparency |

| Conventional Aromatic Diamine | Polyimide | ~3.5 | Lower |

| Fluorinated Diamine (e.g., with -CF3 groups) | Fluorinated Polyimide | < 3.0 | Higher |

| Hypothetical Difluoroindane Diamine | Fluorinated Polyimide | Potentially < 2.8 | Potentially High |

This table presents representative data for illustrative purposes and hypothetical values for a polymer derived from a difluoroindane diamine.

Deeper Understanding of Fluorine's Influence on Molecular Properties through Advanced Theoretical Models

Advanced theoretical and computational models will be indispensable for guiding future research on difluorinated indane amines. digitellinc.com Density Functional Theory (DFT) and other quantum-chemical methods can provide profound insights into how the gem-difluoro group influences the molecule's conformation, electronic structure, and reactivity. nih.govumons.ac.be

A key area of theoretical investigation would be the conformational preferences of the five-membered ring in this compound. The introduction of the gem-difluoro group is known to have a significant impact on the conformational equilibria of cyclic systems. nih.govdiva-portal.orgnih.gov Understanding these preferences is crucial for designing derivatives with specific three-dimensional structures for applications in catalysis and materials science.

Theoretical models can also elucidate the electronic effects of the difluoro group on the aromatic ring. Fluorine's high electronegativity leads to a strong inductive electron-withdrawing effect, while its lone pairs can participate in a weaker mesomeric donating effect. nih.govnumberanalytics.com The interplay of these effects can alter the reactivity of the aromatic ring towards electrophilic or nucleophilic substitution and modulate the pKa of the amine group. numberanalytics.com Computational studies can quantify these effects and predict the reactivity of different positions on the molecule, guiding synthetic efforts.

The table below summarizes key molecular properties that can be investigated using theoretical models.

| Property | Theoretical Method | Potential Insights |

| Conformational Energy Landscape | DFT, Molecular Dynamics | Prediction of stable conformers, understanding of ring puckering. |

| Molecular Orbital Energies (HOMO/LUMO) | DFT | Assessment of electronic stability and reactivity. numberanalytics.com |

| Electrostatic Potential Surface | DFT | Identification of electron-rich and electron-deficient regions, prediction of intermolecular interactions. |

| Acidity (pKa) of N-H bond | DFT with solvent models | Understanding the influence of fluorine on the basicity of the amine. |

| Aromaticity Indices | NICS, HOMA | Quantifying the electronic impact of the difluoro group on the benzene (B151609) ring. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.